Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate

Lipophilicity Metabolic stability Fluorine substitution

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8) is a synthetic intermediate belonging to the class of ω-oxo-ω-arylalkanoate esters, possessing a 3,4,5-trifluorophenyl ketone moiety and a pentanoate (valerate) ethyl ester backbone. It serves as a fluorinated building block for the construction of more complex molecules in medicinal chemistry and agrochemical research.

Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
CAS No. 898752-52-8
Cat. No. B1325915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate
CAS898752-52-8
Molecular FormulaC13H13F3O3
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C13H13F3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3
InChIKeyAIRZLGBDOJLRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8): Structural Class and Procurement Context


Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8) is a synthetic intermediate belonging to the class of ω-oxo-ω-arylalkanoate esters, possessing a 3,4,5-trifluorophenyl ketone moiety and a pentanoate (valerate) ethyl ester backbone. It serves as a fluorinated building block for the construction of more complex molecules in medicinal chemistry and agrochemical research . Its primary differentiation lies in the combination of three structural features: (i) a 3,4,5-trifluorophenyl substituent that confers enhanced metabolic stability and target-binding potential relative to non-fluorinated phenyl analogs, (ii) a δ-oxo (C-5 ketone) functionality offering a versatile synthetic handle for condensation and reduction reactions, and (iii) an ethyl ester group providing a balance of lipophilicity and hydrolytic lability distinct from the corresponding free acid or methyl ester [1].

Why In-Class Substitution of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate Introduces Undocumented Risk


Although several ω-oxo-ω-arylalkanoate esters share a superficial scaffold, structural variations in chain length, aryl fluorination pattern, and ester group profoundly alter their physicochemical properties, synthetic reactivity, and potential biological performance. The non-fluorinated analog ethyl 5-oxo-5-phenylvalerate (CAS 73172-56-2) exhibits a computed XLogP3 of approximately 2.1 versus 2.4 for the trifluorinated compound, corresponding to a ~2-fold difference in predicted octanol-water partitioning that can shift membrane permeability, metabolic stability, and off-target profiles [1]. Similarly, the shorter-chain analog ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (CAS 898752-49-3) presents a different spatial geometry and distinct reactivity in cyclization and homologation sequences, making it non-interchangeable in multi-step syntheses optimized for the C5 scaffold . Generic substitution without experimental validation introduces undocumented risk in reaction yield, product purity, and downstream biological readout—hence the need for compound-specific evidence before procurement [2].

Quantitative Comparator Evidence for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8)


Trifluorophenyl vs. Non-Fluorinated Phenyl: LogP and Metabolic Stability Differentiation

The target compound incorporates a 3,4,5-trifluorophenyl group that substantially increases lipophilicity compared to the non-fluorinated phenyl analog ethyl 5-oxo-5-phenylvalerate (CAS 73172-56-2). The computed octanol-water partition coefficient (XLogP3) for the trifluorinated compound is 2.4, versus approximately 2.1 for the non-fluorinated analog, representing a 0.3 log unit increase [1]. This difference, while modest in absolute terms, corresponds to an approximately 2-fold increase in predicted partition coefficient (P ratio ≈ 10^0.3 ≈ 2.0), which can translate to measurable differences in membrane permeability and CYP450-mediated oxidative metabolism [2]. The 3,4,5-trifluoro substitution pattern also blocks potential sites of aromatic hydroxylation, a common Phase I metabolic pathway, thereby reducing intrinsic clearance relative to unsubstituted phenyl congeners—a class-level effect well-documented for trifluorophenyl-containing pharmacophores [3].

Lipophilicity Metabolic stability Fluorine substitution Drug design

Chain Length Differentiation: C5 (Valerate) vs. C4 (Butyrate) Backbone

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (C5) and its direct shorter-chain analog ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (C4, CAS 898752-49-3) differ by a single methylene unit in the alkanoate backbone. This structural difference results in measurable changes in physicochemical properties: the C5 compound has a molecular weight of 274.23 g/mol and a computed boiling point of 351.0 °C, whereas the C4 analog has MW 260.21 g/mol and a computed boiling point of approximately 336 °C [1]. Both compounds are offered at identical pricing from the same vendor (£893 for 1 g, 97% purity), indicating comparable synthetic complexity and market positioning . However, the additional methylene unit in the C5 scaffold provides greater conformational flexibility (7 rotatable bonds vs. 6 for C4) and a distinct spatial relationship between the ketone and ester functionalities, which can be decisive in cyclization reactions, macrocycle formation, and structure-activity relationship (SAR) studies where linker length is a critical parameter [2].

Chain length Synthetic intermediate Reactivity Homologation

Ethyl Ester vs. Free Acid: Solubility, Reactivity, and Prodrug Potential

The target compound (ethyl ester) and its free acid counterpart 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid (CAS 898765-89-4) represent two distinct functional states of the same core scaffold. The ethyl ester has a molecular weight of 274.23 g/mol and XLogP3 of 2.4, whereas the free acid has MW 246.18 g/mol and a predicted XLogP3 of approximately 1.0–1.5 (due to the ionizable carboxylic acid group) [1]. The ester form exhibits 0 hydrogen bond donors versus 1 for the acid, and 6 hydrogen bond acceptors versus 6 for the acid. These differences translate to higher predicted membrane permeability for the ester, making it the preferred form for cell-based assays or in vivo studies where passive diffusion is rate-limiting [2]. Furthermore, the ethyl ester serves as a protected form of the carboxylic acid, enabling selective reactions at the ketone position (e.g., reductive amination, Grignard addition) that would be complicated by the presence of a free carboxyl group. The ester can be hydrolyzed to the acid under mild basic conditions, offering a divergent synthetic strategy [3].

Ester prodrug Solubility Hydrolytic stability Synthetic handle

3,4,5-Trifluoro Substitution Pattern vs. Alternative Fluorination Regioisomers

The 3,4,5-trifluorophenyl substitution pattern of the target compound is distinct from other regioisomeric trifluorophenyl arrangements (e.g., 2,4,5-trifluorophenyl, 2,4,6-trifluorophenyl) in terms of electronic symmetry and steric profile. The 3,4,5-pattern places fluorine atoms in a symmetric arrangement around the phenyl ring, resulting in a uniform electron-withdrawing effect (σₘ for F = +0.34; σₚ for F = +0.06) that collectively lowers the HOMO energy and increases oxidative stability relative to mono- or difluoro analogs [1]. In the context of the sitagliptin pharmacophore, the 3,4,5-trifluorophenyl group is a privileged fragment, appearing in DPP-4 inhibitor SAR studies where this specific substitution pattern demonstrated superior potency compared to 2,4,5-trifluoro and other regioisomers [2]. While direct biological data for this exact valerate ester are not published, the presence of the identical 3,4,5-trifluorophenyl motif provides class-level support for its selection over compounds bearing alternative fluorination patterns when the goal is to probe or exploit the same pharmacophoric interactions [3].

Fluorine regiochemistry Structure-activity relationship Trifluorophenyl pharmacophore Electron-withdrawing effects

Recommended Application Scenarios for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate Based on Differential Evidence


Medicinal Chemistry: DPP-4 or Kinase Inhibitor Lead Optimization Requiring 3,4,5-Trifluorophenyl Pharmacophore

The 3,4,5-trifluorophenyl motif is a privileged fragment in DPP-4 inhibitors (e.g., sitagliptin class) and various kinase inhibitor chemotypes [1]. The target compound serves as a synthetic intermediate for introducing this pharmacophore with a five-carbon linker terminating in an ethyl ester, enabling further functionalization (e.g., amide coupling after ester hydrolysis, or ketone reduction to the alcohol). The specific chain length (C5) and ester protection are matched to synthetic routes requiring a δ-keto ester building block rather than the shorter C4 butyrate or the unprotected acid .

Agrochemical Discovery: Fluorinated Building Block for Herbicide/Insecticide Candidates

Fluorinated aryl ketones are widely used in agrochemical design due to enhanced environmental stability and target-site binding. The target compound provides a trifluorophenyl ketone with a five-carbon ester tether, suitable as a key intermediate for constructing herbicides or insecticides where the 3,4,5-trifluoro substitution pattern may confer selectivity advantages over mono- or difluoro analogs. Its ethyl ester group allows modular derivatization at the carboxyl terminus without affecting the ketone until desired [2].

Chemical Biology: Ester Prodrug or Cell-Permeable Probe Synthesis

The ethyl ester form of this compound (XLogP3 = 2.4) is significantly more lipophilic than the corresponding free acid (XLogP3 ≈ 1.0–1.5), making it the preferred starting material for cell-permeable probe design or ester prodrug strategies [3]. In assays where passive membrane diffusion is required, the ester can be used directly, with intracellular esterases potentially liberating the active acid species intracellularly—a design principle validated across multiple prodrug programs.

Synthetic Methodology: δ-Keto Ester Substrate for Cyclization and Heterocycle Formation

The δ-keto ester scaffold is a versatile substrate for Paal-Knorr pyrrole synthesis, Fischer indole cyclizations, and related heterocycle-forming reactions. The 3,4,5-trifluorophenyl substituent introduces electron-withdrawing character that may influence regioselectivity in cyclization steps. The seven rotatable bonds of the C5 chain provide greater conformational sampling than the six-bond C4 analog, potentially enabling distinct cyclization outcomes that are chain-length dependent [4].

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